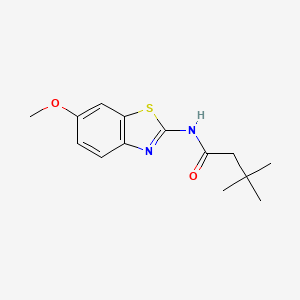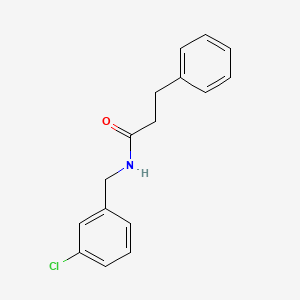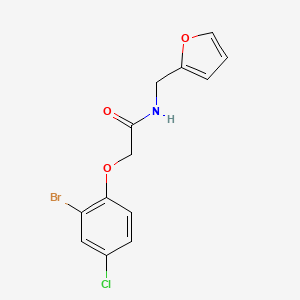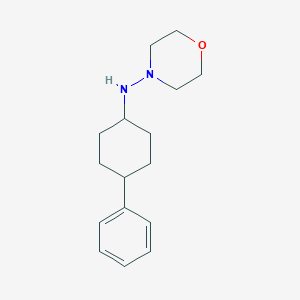
N-(4-phenylcyclohexyl)-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylcyclohexyl)-4-morpholinamine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s. It was initially used as a surgical anesthetic, but its use was discontinued due to its severe side effects. PCP is now a controlled substance and is used recreationally for its hallucinogenic effects. However, PCP has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-phenylcyclohexyl)-4-morpholinamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(4-phenylcyclohexyl)-4-morpholinamine binds to the phencyclidine (N-(4-phenylcyclohexyl)-4-morpholinamine) site on the NMDA receptor, preventing the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, leading to the dissociative and hallucinogenic effects of N-(4-phenylcyclohexyl)-4-morpholinamine.
Biochemical and Physiological Effects
N-(4-phenylcyclohexyl)-4-morpholinamine has a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It can also cause profound changes in mood and behavior, including agitation, aggression, and paranoia. N-(4-phenylcyclohexyl)-4-morpholinamine has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects and potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-phenylcyclohexyl)-4-morpholinamine has several advantages for use in lab experiments. Its potent and selective action on the NMDA receptor makes it a useful tool for studying the role of this receptor in brain function and disease. N-(4-phenylcyclohexyl)-4-morpholinamine has also been used to induce schizophrenia-like symptoms in animal models, providing insights into the underlying mechanisms of this disorder.
However, N-(4-phenylcyclohexyl)-4-morpholinamine also has several limitations for lab experiments. Its high potency and potential for abuse make it difficult to control dosing and ensure the safety of researchers. N-(4-phenylcyclohexyl)-4-morpholinamine can also produce unpredictable and potentially dangerous behavioral effects, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(4-phenylcyclohexyl)-4-morpholinamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing therapeutic effects without the side effects and potential for abuse associated with N-(4-phenylcyclohexyl)-4-morpholinamine. Another area of interest is the use of N-(4-phenylcyclohexyl)-4-morpholinamine as a tool for studying the neural basis of consciousness and the nature of subjective experience. Finally, further research is needed to understand the long-term effects of N-(4-phenylcyclohexyl)-4-morpholinamine use and abuse on brain function and behavior.
Métodos De Síntesis
The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine involves the reaction of piperidine with cyclohexanone to form the intermediate cyclohexylidenepiperidine. This intermediate is then reacted with phenylmagnesium bromide to form the final product, N-(4-phenylcyclohexyl)-4-morpholinamine. The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine is complex and requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-phenylcyclohexyl)-4-morpholinamine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to treat depression, anxiety, and post-traumatic stress disorder (PTSD). N-(4-phenylcyclohexyl)-4-morpholinamine has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-phenylcyclohexyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-18-10-12-19-13-11-18/h1-5,15-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHZZGZTNGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)-4-morpholinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
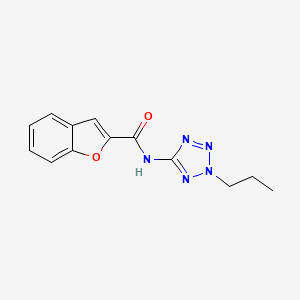
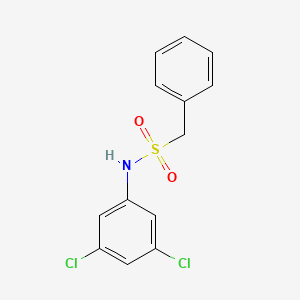
![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)
